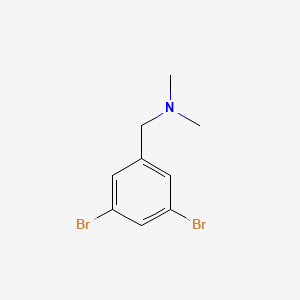

(3,5-Dibromo-benzyl)-dimethyl-amine

Description

Overview of Benzylamine (B48309) Derivatives in Organic Chemistry

Benzylamine, a colorless liquid with the formula C₆H₅CH₂NH₂, consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) bonded to an amine functional group. wikipedia.orgyoutube.com This structure serves as the parent for a vast class of compounds known as benzylamine derivatives, which are formed by substituting one or more hydrogen atoms on the benzene ring, the methylene group, or the amino group. These derivatives are significant precursors and intermediates in organic synthesis. wikipedia.orgchemicalbook.com

The versatility of the benzylamine scaffold allows for its incorporation into a wide array of more complex molecular architectures. For instance, they are used as intermediates in the production of pharmaceuticals and agrochemicals. chemicalbook.com The amino group can act as a nucleophile, while the benzyl group can be modified through various aromatic substitution reactions. chemcess.com Furthermore, the benzyl group itself can be used as a protecting group for amines in multi-step syntheses, as it can be readily cleaved by hydrogenolysis. youtube.com The reactivity of the benzylic position (the carbon atom of the methylene group) is also a key feature, facilitating various functionalization reactions.

Significance of Halogenation in Benzylamine Scaffolds

Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) into a molecule, is a fundamental and powerful tool in organic synthesis. numberanalytics.comwikipedia.org When applied to the benzylamine scaffold, halogenation can profoundly alter the compound's physical, chemical, and biological properties. The incorporation of halogens onto the aromatic ring can influence the electron density of the ring and the acidity or basicity of the amine group through inductive and resonance effects.

The strategic placement of halogen atoms is a common strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. Halogenation can affect a molecule's lipophilicity, which influences its ability to cross biological membranes, and can also create new interaction points for binding to biological targets. numberanalytics.com Bromine, in particular, is a versatile halogen in synthesis. The carbon-bromine bond can be readily converted into other functional groups through reactions such as cross-coupling, lithiation, or nucleophilic substitution, making brominated benzylamines valuable intermediates for creating diverse molecular libraries.

Structural Features and Nomenclature of (3,5-Dibromo-benzyl)-dimethyl-amine within the Broader Class of Halogenated Benzylamines

This compound belongs to the class of tertiary amines and halogenated benzylamines. Its structure consists of a central benzylamine core, specifically an N,N-dimethylbenzylamine, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions.

The systematic IUPAC name for this compound is 1-(3,5-dibromophenyl)-N,N-dimethylmethanamine . The nomenclature is derived as follows:

methanamine indicates the primary amine structure (CH₃NH₂).

N,N-dimethyl specifies that two methyl groups are attached to the nitrogen atom.

1-(3,5-dibromophenyl) indicates that the nitrogen is also attached to a methyl group which is substituted at position 1 with a phenyl ring, and this phenyl ring is in turn substituted with two bromine atoms at positions 3 and 5.

Below is a data table comparing the computed properties of N,N-dimethylbenzylamine and related halogenated analogs. Direct experimental data for this compound is not widely available; therefore, data for closely related compounds are presented for comparison.

| Property | N,N-Dimethylbenzylamine nih.gov | (3-Bromobenzyl)dimethylamine nih.gov | Benzyl(3,5-dibromo-phenyl)-amine nih.gov |

| IUPAC Name | N,N-Dimethyl-1-phenylmethanamine | 1-(3-bromophenyl)-N,N-dimethylmethanamine | N-benzyl-3,5-dibromoaniline |

| Molecular Formula | C₉H₁₃N | C₉H₁₂BrN | C₁₃H₁₁Br₂N |

| Molecular Weight | 135.21 g/mol | 214.10 g/mol | 341.04 g/mol |

| XLogP3 | 1.9 | 2.7 | 4.5 |

| Topological Polar Surface Area | 3.2 Ų | 3.2 Ų | 12.0 Ų |

| Hydrogen Bond Donor Count | 0 | 0 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

Note: Data is based on computed properties from PubChem.

Historical Context and Evolution of Research in Dibrominated Benzyl Amine Systems

The study of halogenated benzylamines is intrinsically linked to the broader history of organic synthesis, particularly the development of amination and halogenation reactions. The synthesis of the parent compound, benzylamine, was first reported in the 19th century. One of the earliest methods was the Leuckart reaction, discovered by Rudolf Leuckart, which involved the reaction of benzaldehyde (B42025) with formamide. wikipedia.org A more common industrial method developed later involves the reaction of benzyl chloride with ammonia (B1221849), a process known as ammonolysis. chemicalbook.comgoogle.com The challenge in these early syntheses was often controlling the reaction to prevent the formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amine byproducts. google.com The Gabriel synthesis, developed in the late 19th century, provided a method to form pure primary amines, including benzylamine, avoiding over-alkylation. acs.org

The evolution of halogenation chemistry began in the early 19th century and has grown to include a diverse array of methods, such as electrophilic aromatic substitution, free-radical halogenation, and nucleophilic halogenation. wikipedia.orgnumberanalytics.com The ability to selectively introduce halogens onto aromatic rings was a significant milestone. For instance, the bromination of benzene is a classic example of electrophilic aromatic substitution, typically requiring a Lewis acid catalyst.

Research into specifically dibrominated benzylamine systems, such as this compound, is a more modern development, driven by the need for specialized chemical intermediates in fields like materials science and pharmaceuticals. The synthesis of such compounds would likely follow established synthetic routes, for example, by reacting 3,5-dibromobenzyl halide with dimethylamine (B145610). A 1967 patent describes the synthesis of related compounds, such as N-(2-amino-3,5-dibromobenzyl)-dimethylamine, by the direct bromination of N-(2-aminobenzyl)-dimethylamine, demonstrating that the dibromination of a pre-formed benzylamine is a viable synthetic strategy. google.com This indicates that by the mid-20th century, the tools and understanding were in place to create such poly-halogenated aromatic amines for various research and development applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dibromophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2N/c1-12(2)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNNFFTUZTXCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 3,5 Dibromo Benzyl Dimethyl Amine

Reactivity of the Tertiary Amine Functionality

The nitrogen atom in (3,5-Dibromo-benzyl)-dimethyl-amine possesses a lone pair of electrons, which is central to its chemical reactivity. This lone pair imparts nucleophilic and basic properties to the amine, enabling it to react with a variety of electrophilic species and to act as a catalyst in certain base-promoted reactions.

Nucleophilic Characteristics and Reactions with Electrophiles

All amines, due to the lone pair of electrons on the nitrogen atom, can act as nucleophiles, meaning they can attack electron-deficient centers. fiveable.melibretexts.org The nucleophilicity of an amine is its ability to donate this electron pair to form a new covalent bond with an atom other than hydrogen. masterorganicchemistry.com When an amine reacts with a proton (H+), it is classified as a base. masterorganicchemistry.com

The nucleophilic strength of amines is influenced by several factors, including electronic effects and steric hindrance. fiveable.me Tertiary amines, such as this compound, are generally less nucleophilic than primary or secondary amines due to the steric bulk of the three alkyl or aryl groups surrounding the nitrogen atom. fiveable.me This steric hindrance can impede the approach of the amine to the electrophilic center. fiveable.me

Despite this, tertiary amines readily react with a range of electrophiles. Common electrophilic partners for amines include:

Alkyl halides (R-X)

Acyl chlorides (RCOCl)

Acid anhydrides ((RCO)₂O)

Aldehydes and ketones (R₂C=O) libretexts.org

The reaction with these electrophiles leads to the formation of various products, such as quaternary ammonium (B1175870) salts from alkyl halides and N-acylammonium intermediates from acyl chlorides, which are often too unstable to be isolated. libretexts.orgchemguide.co.uk

Quaternization Reactions and Formation of Quaternary Ammonium Salts

A hallmark reaction of tertiary amines is quaternization, where the amine reacts with an alkyl halide to form a quaternary ammonium salt. libretexts.orgchemguide.co.uk In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. chemguide.co.uk This process results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the displaced halide as the counter-ion. chemguide.co.ukwikipedia.org

The general reaction can be represented as: R₃N + R'-X → [R₃NR']⁺X⁻

For this compound, quaternization would typically involve reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. For instance, the reaction with an alkyl bromide can be facilitated by refluxing the mixture in a solvent like dry ethanol. jcu.cz The resulting quaternary ammonium salts are a significant class of compounds with applications as phase-transfer catalysts and surfactants. wikipedia.orgnih.gov The synthesis of these salts can be achieved through various methods, including the reaction of N,N-dimethylbenzylamine with an n-alkylbromide. jcu.czresearchgate.net

| Tertiary Amine | Alkylating Agent | Product (Quaternary Ammonium Salt) | Typical Reaction Conditions |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | (3,5-Dibromo-benzyl)-trimethyl-ammonium iodide | Heating in a suitable solvent |

| N,N-dimethylbenzylamine | 1-Bromooctane | N-benzyl-N,N-dimethyloctan-1-amonium bromide | Reflux in dry ethanol |

| Triethylamine | Bromoethane | Tetraethylammonium bromide | Heating libretexts.orgchemguide.co.uk |

Base-Promoted Reactions and Catalytic Roles

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a base. atamankimya.com Tertiary amines are known to act as catalysts in a variety of reactions that are promoted by the presence of a base. atamankimya.com For example, N,N-dimethylbenzylamine is utilized as a catalyst in the formation of polyurethane foams and epoxy resins. wikipedia.orgatamankimya.com It can neutralize acids in exothermic reactions to form salts and water. noaa.gov

In its catalytic role, the amine can deprotonate a substrate, generating a more reactive nucleophile, or it can activate an electrophile by coordinating with it. The basicity of the amine is a crucial factor in these catalytic applications.

Reactions Involving the Aromatic Ring

The dibrominated benzene (B151609) ring of this compound is the site for another set of important chemical transformations. The presence of two bromine atoms significantly influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic Aromatic Substitution on Brominated Benzene Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. lumenlearning.commasterorganicchemistry.com In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The general mechanism involves the formation of a positively charged intermediate called an arenium ion or Wheland intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org

Common EAS reactions include:

Halogenation (e.g., bromination, chlorination) lumenlearning.com

Nitration masterorganicchemistry.com

Sulfonation masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation masterorganicchemistry.com

The substituents already present on the benzene ring have a profound effect on the rate and regioselectivity of further substitution. Halogens, such as the bromine atoms in this compound, are deactivating groups, meaning they make the ring less reactive towards electrophilic attack compared to unsubstituted benzene. libretexts.org This is due to their electron-withdrawing inductive effect. However, they are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

In the case of this compound, the two bromine atoms at positions 3 and 5 deactivate the ring. The remaining open positions for substitution are at C2, C4, and C6. The directing effects of the two bromine atoms and the dimethylaminomethyl group would need to be considered to predict the outcome of an EAS reaction on this specific molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) on Bromo-substituted Aromatic Rings

The bromine atoms on the aromatic ring of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is widely used to form biaryl compounds. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

For this compound, a Suzuki coupling could be used to replace one or both bromine atoms with various aryl or vinyl groups. The reaction conditions, including the choice of catalyst, ligand, and base, can often be tuned to achieve selective mono- or di-substitution. psu.edunih.gov

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orgyoutube.com This reaction is a valuable method for the synthesis of substituted alkenes. nih.gov The mechanism also involves an oxidative addition-reductive elimination cycle. youtube.com Aryl bromides are common substrates for the Heck reaction. nih.gov

This compound could undergo a Heck reaction with various alkenes to introduce vinyl groups at the positions of the bromine atoms. The selectivity of the reaction would depend on the specific reaction conditions and the nature of the alkene.

| Reaction | Coupling Partners | Typical Product | Key Reagents |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Compound | Biaryl or Substituted Alkene | Pd Catalyst, Base organic-chemistry.org |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Substituted Alkene | Pd Catalyst, Base organic-chemistry.orgyoutube.com |

Directed Metalation and Functionalization of the Aromatic Nucleus

The dimethylamino group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the ortho position. wikipedia.orgrsc.orgbaranlab.org This process, known as directed ortho-metalation (DoM), typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). wikipedia.orgresearchgate.net The nitrogen atom of the dimethylamino group coordinates with the lithium ion, positioning the alkyl base to abstract a proton from the nearest (ortho) position on the aromatic ring. wikipedia.orgbaranlab.org This results in the formation of a lithiated intermediate that can then react with various electrophiles to introduce a functional group at the ortho position. wikipedia.orgresearchgate.net

However, the presence of two bromine atoms on the aromatic ring introduces a competing reaction pathway: halogen-lithium exchange. uwindsor.ca This exchange is often very fast, particularly with aryl bromides, and can occur in preference to deprotonation. sciencemadness.org In the case of this compound, treatment with an organolithium reagent could potentially lead to the exchange of one of the bromine atoms with lithium, forming a different organolithium intermediate. The outcome of the reaction—directed ortho-metalation versus halogen-lithium exchange—can be influenced by factors such as the choice of organolithium reagent, the reaction temperature, and the presence of additives like tetramethylethylenediamine (TMEDA), which can enhance the basicity of the alkyllithium reagent and favor deprotonation. baranlab.org

The electron-withdrawing nature of the bromine atoms deactivates the aromatic ring towards electrophilic substitution. However, the ortho-lithiated species generated via DoM can react with a wide array of electrophiles, leading to the synthesis of various substituted derivatives.

Table 1: Potential Directed Metalation and Functionalization Reactions

| Reactant | Reagent | Electrophile (E+) | Potential Product |

| This compound | 1. sec-BuLi, TMEDA, THF, -78 °C 2. E+ | D₂O | 2-Deuterio-(3,5-dibromo-benzyl)-dimethyl-amine |

| This compound | 1. n-BuLi, THF, -78 °C 2. E+ | (CH₃)₃SiCl | (3,5-Dibromo-2-trimethylsilyl-benzyl)-dimethyl-amine |

| This compound | 1. t-BuLi, THF, -78 °C 2. E+ | CO₂ | 2-(Dimethylaminomethyl)-4,6-dibromobenzoic acid |

| This compound | 1. t-BuLi, THF, -78 °C 2. E+ | I₂ | (3,5-Dibromo-2-iodo-benzyl)-dimethyl-amine |

Note: The reactions presented in this table are illustrative examples based on the general reactivity of benzylamines in directed ortho-metalation reactions. The actual outcome may be influenced by the competing halogen-lithium exchange.

Reactivity of the Benzyl Methylene (B1212753) Group

The methylene group adjacent to the aromatic ring, known as the benzylic position, is particularly reactive due to the ability of the benzene ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. masterorganicchemistry.comyoutube.com

The benzylic position of this compound can be functionalized through various methods. One common approach is initial halogenation, typically bromination, followed by nucleophilic substitution. The resulting benzylic halide is a versatile intermediate for introducing a wide range of functional groups.

Furthermore, recent advances in C-H functionalization offer direct routes to modify the benzylic position. rsc.orgresearchgate.net These methods often employ transition metal catalysts, such as palladium or iridium, to selectively activate the benzylic C-H bond. rsc.org For benzylamines, these transformations can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The electron-deficient nature of the dibrominated aromatic ring in this compound may influence the feasibility and efficiency of these catalytic reactions. chemrxiv.org

The benzylic C-H bonds in this compound are susceptible to homolytic cleavage, leading to the formation of a resonance-stabilized benzylic radical. masterorganicchemistry.combyjus.com This reactivity is commonly exploited in free-radical bromination reactions, often using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like light or peroxides. youtube.combyjus.com

The mechanism proceeds via a chain reaction:

Initiation: Homolytic cleavage of the initiator (e.g., dibenzoyl peroxide) or the N-Br bond in NBS generates a bromine radical. byjus.com

Propagation: The bromine radical abstracts a benzylic hydrogen atom from this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the benzylic bromide and a new bromine radical, which continues the chain. byjus.comlibretexts.org

Termination: The reaction is terminated when two radicals combine. byjus.com

The stability of the benzylic radical is a key factor driving the selectivity of this reaction for the benzylic position over other C-H bonds in the molecule. masterorganicchemistry.com The electron-withdrawing bromine atoms on the aromatic ring may have a modest destabilizing effect on the benzylic radical, potentially affecting the reaction rate compared to unsubstituted benzylamine (B48309).

Table 2: Illustrative Radical Bromination at the Benzylic Position

| Substrate | Reagents | Product |

| This compound | NBS, CCl₄, light or peroxide | (Bromo-(3,5-dibromo-phenyl)-methyl)-dimethyl-amine |

| Toluene (B28343) | NBS, CCl₄, light | Benzyl bromide |

| Ethylbenzene | NBS, CCl₄, light | 1-Bromo-1-phenylethane |

Note: The reactions are illustrative of typical benzylic brominations.

Derivatization Strategies and Analogue Synthesis

Synthesis of Variously Substituted (Dibromo-benzyl)-dimethyl-amine Analogs

The synthesis of analogs of (3,5-Dibromo-benzyl)-dimethyl-amine can be systematically approached by modifying either the substituents on the aromatic ring or the nature of the amine group itself. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

The two bromine atoms on the aromatic ring are key functional handles for derivatization, most commonly through metal-catalyzed cross-coupling reactions. These reactions enable the replacement of the bromine atoms with a wide array of other functional groups. For instance, the core structure is often derived from precursors like 3,5-dibromotoluene (B156392), which can be brominated at the benzylic position to form 3,5-dibromobenzyl bromide. This intermediate is then reacted with dimethylamine (B145610) to yield the target compound.

The bromine atoms on the resulting this compound can subsequently be replaced. While direct cross-coupling on the final product is feasible, modifications are often performed on related precursors like 3,5-dibromobenzaldehyde (B114249) or 3,5-dibromobenzyl alcohol before the introduction or modification of the amine. This strategic approach can prevent potential complications with catalyst poisoning by the amine functionality.

The synthesis of primary and secondary amine analogs from dibrominated benzyl (B1604629) precursors is a well-established strategy. A common precursor for these syntheses is 3,5-dibromobenzyl bromide, which can be prepared from 3,5-dibromotoluene via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide. prepchem.comchemicalbook.com

Once 3,5-dibromobenzyl bromide is obtained, it can be reacted with various primary amines or ammonia (B1221849) to generate secondary or primary benzylamines, respectively. Another versatile precursor is 3,5-dibromobenzaldehyde. chemicalbook.com This aldehyde can undergo reductive amination with a variety of primary or secondary amines, including dimethylamine, to yield the corresponding substituted benzylamines. youtube.com This process typically involves the formation of an intermediate imine or enamine, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165). youtube.com

For example, the synthesis of primary amines can be achieved by reacting 3,5-dibromobenzyl bromide with a source of ammonia. To obtain secondary amines, the bromide can be reacted with a primary amine. Alternatively, reductive amination of 3,5-dibromobenzaldehyde with a primary amine provides a direct route to secondary amines. youtube.com

A related precursor, 2-amino-3,5-dibromobenzaldehyde, is crucial for the synthesis of pharmacologically important compounds like Ambroxol. patsnap.comgoogle.com The aldehyde group in this molecule can be reduced to an alcohol, which can then be further functionalized. chemicalbook.compatsnap.com For instance, reduction with potassium borohydride yields 2-amino-3,5-dibromobenzyl alcohol. chemicalbook.com This alcohol can then be converted to the corresponding chloride and subsequently reacted with amines. patsnap.com

Table 1: Synthesis of Amine Analogs from Dibrominated Precursors

| Precursor | Reagent(s) | Product Type | Reference(s) |

| 3,5-Dibromobenzyl bromide | Primary Amine (R-NH₂) | Secondary Benzylamine (B48309) | N/A |

| 3,5-Dibromobenzaldehyde | Primary Amine (R-NH₂), NaBH₄ | Secondary Benzylamine | youtube.com |

| 3,5-Dibromobenzyl bromide | Ammonia (NH₃) | Primary Benzylamine | N/A |

| 2-Amino-3,5-dibromobenzaldehyde | Potassium Borohydride | Benzyl Alcohol | chemicalbook.com |

Incorporation into Complex Molecular Architectures

The dibromobenzyl-dimethyl-amine motif is a valuable building block in the construction of more intricate molecular structures, finding use in multi-step organic synthesis and the creation of conjugated systems.

The this compound scaffold and its precursors are frequently employed as intermediates in the synthesis of complex targets. whiterose.ac.ukenamine.netenamine.net The predictable reactivity of the bromine atoms and the benzylamine moiety allows for their sequential functionalization. For instance, one bromine atom can be selectively reacted via a cross-coupling reaction, followed by modification of the second bromine atom or the amine group. This stepwise approach is fundamental in creating libraries of compounds for drug discovery or developing materials with specific properties. whiterose.ac.ukwhiterose.ac.uk The term "building block" in this context refers to a molecular fragment that can be readily incorporated into a larger, more complex structure. nih.govnih.gov The 3,5-dibromobenzyl unit provides a rigid core with well-defined vectors for further chemical elaboration.

The di-bromo functionality of the aromatic ring is particularly suited for the synthesis of conjugated systems through repeated cross-coupling reactions. For example, Sonogashira or Suzuki couplings with di-alkynes or di-boronic acids can lead to the formation of conjugated polymers where the dibromobenzyl unit is a repeating monomer. These materials are of interest for their potential electronic and photophysical properties.

Furthermore, the scaffold can be used to create hybrid compounds. For example, the amine functionality can be used as a handle to attach the dibromobenzyl unit to other molecular systems, such as biomolecules or other functional materials, creating conjugates with combined or novel properties.

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is an achiral molecule, it can be a component in the synthesis of chiral derivatives. Chirality can be introduced by several means. One approach involves the use of a chiral amine during the synthesis. For example, reductive amination of 3,5-dibromobenzaldehyde with a chiral primary amine would result in a chiral secondary amine.

Another strategy involves reactions that create a new stereocenter elsewhere in the molecule, often using a chiral catalyst. rsc.org For instance, if the aromatic ring is functionalized with a prochiral group, a subsequent asymmetric reaction could generate a chiral center. While specific examples for the stereoselective synthesis of derivatives directly from this compound are not prevalent in the searched literature, the principles of asymmetric synthesis are broadly applicable. elsevierpure.com The development of chiral catalysts for reactions on substituted benzyl systems is an active area of research, and these methods could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo Benzyl Dimethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

To conduct a thorough NMR analysis, experimental spectra are required. As of the latest search, specific ¹H and ¹³C NMR spectra for (3,5-Dibromo-benzyl)-dimethyl-amine, recorded in a specified solvent (e.g., CDCl₃), have not been found in public repositories or publications.

Detailed ¹H and ¹³C NMR Assignments and Coupling Patterns

A definitive assignment of proton (¹H) and carbon (¹³C) chemical shifts and their coupling patterns is not possible without experimental data. Hypothetically, the ¹H NMR spectrum would show signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the dimethylamino (N(CH₃)₂) protons. The aromatic region would likely show distinct signals for the proton at the C2/C6 positions and the proton at the C4 position due to their different chemical environments. The ¹³C NMR would similarly require experimental data for the assignment of each unique carbon atom in the molecule.

2D NMR Techniques (COSY, HMQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure of a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, for instance, between adjacent aromatic protons if present. rsc.org

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate directly bonded proton and carbon atoms (¹H-¹³C). hmdb.cahmdb.ca This would link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for connecting different fragments of the molecule and assigning quaternary carbons. nih.gov

Without access to these 2D NMR datasets for this compound, a complete structural assignment cannot be performed.

Conformational Analysis via Variable Temperature NMR

Variable Temperature (VT) NMR spectroscopy is a technique used to study the dynamic processes and conformational changes in molecules. wikipedia.org By recording NMR spectra at different temperatures, one could investigate restricted rotation around single bonds, such as the C-N bond or the benzyl-C to aromatic ring bond. However, no such studies have been published for this compound.

Solvent Effects on Spectroscopic Properties

The chemical shifts in NMR spectra can be influenced by the solvent used for the measurement. nist.gov A study of these effects would involve recording the NMR spectra of this compound in a range of deuterated solvents with varying polarities (e.g., benzene-d₆, chloroform-d, acetone-d₆, DMSO-d₆). nih.gov This information is currently unavailable.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Characteristic Absorption Bands and Functional Group Analysis

An experimental FT-IR or Raman spectrum for this compound would be expected to show characteristic absorption bands. While spectra for related compounds like N,N-dimethylbenzylamine are known, specific data for the dibrominated target compound is not available. nist.gov Key expected vibrations would include:

C-H stretching from the aromatic ring and the alkyl groups.

C=C stretching from the aromatic ring.

C-N stretching from the tertiary amine.

C-Br stretching.

Without the actual spectra, a table of characteristic absorption bands and a detailed functional group analysis cannot be accurately compiled.

Vibrational Mode Assignments and Interpretation

Key Vibrational Assignments:

C-H Stretching Vibrations: Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected to appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups of the N,N-dimethylbenzyl moiety typically absorb in the 3000-2800 cm⁻¹ range docbrown.info.

C-N Stretching Vibrations: The stretching of the C-N bonds is a key indicator of the amine structure. For aliphatic amines, these vibrations result in medium to weak bands in the 1250–1020 cm⁻¹ region orgchemboulder.comdocbrown.info. The bond between the benzylic carbon and the nitrogen (Aryl-CH₂-N) will have a characteristic stretching frequency within this range.

Aromatic Ring Vibrations: The benzene ring itself gives rise to a series of characteristic bands. C=C stretching vibrations within the aromatic ring typically occur in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the overtone and combination bands observed between 2000-1600 cm⁻¹, which can help confirm the 1,3,5-trisubstitution pattern.

C-Br Stretching Vibrations: The presence of heavy bromine atoms gives rise to strong vibrations at lower wavenumbers. The C-Br stretching frequency for aryl bromides is typically found in the 600-500 cm⁻¹ range.

CH₂ and CH₃ Bending Vibrations: Bending (deformation) vibrations for the methylene and methyl groups occur at characteristic frequencies, such as the CH₂ scissoring vibration around 1470 cm⁻¹ and the symmetric CH₃ deformation (umbrella) mode near 1380 cm⁻¹.

The table below summarizes the expected vibrational modes for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂/CH₃) | 3000-2800 | Medium |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |

| CH₂ Scissoring | Methylene | ~1470 | Medium |

| CH₃ Deformation | Methyl | ~1380 | Medium |

| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium-Weak |

| C-Br Stretch | Aryl Bromide | 600-500 | Strong |

Mass Spectrometry (MS) for Elucidation of Molecular Structure and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule and for deducing its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound, which is C₉H₁₁Br₂N. The presence of two bromine atoms creates a distinctive isotopic pattern for the molecular ion peak [M]⁺. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in a characteristic triplet of peaks for any bromine-containing fragment:

[M]⁺: Contains two ⁷⁹Br atoms.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensity of these peaks is approximately 1:2:1. HRMS can distinguish the exact masses of these isotopic peaks from other potential ions of the same nominal mass, confirming the compound's elemental composition.

Calculated Exact Masses for the Molecular Ion of C₉H₁₁Br₂N:

| Ion | Isotopic Composition | Calculated Exact Mass (Da) |

| [M]⁺ | C₉H₁₁⁷⁹Br₂N | 290.9362 |

| [M+2]⁺ | C₉H₁₁⁷⁹Br⁸¹BrN | 292.9342 |

| [M+4]⁺ | C₉H₁₁⁸¹Br₂N | 294.9321 |

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, to gain detailed structural information. For N,N-disubstituted benzylamines, the most characteristic fragmentation pathway is α-cleavage (cleavage of the bond adjacent to the nitrogen atom) libretexts.orgmiamioh.edu.

Major Fragmentation Pathways:

α-Cleavage (Benzylic C-N bond cleavage): This is the most dominant fragmentation pathway for N,N-dimethylbenzylamine and its derivatives nih.gov. The cleavage results in the formation of a highly stable, resonance-stabilized dimethylaminomethyl cation, [CH₂N(CH₃)₂]⁺, which gives a strong signal at m/z 58 . This is often the base peak in the spectrum nih.gov. The other product is the uncharged 3,5-dibromobenzyl radical.

[C₉H₁₁Br₂N]⁺˙ → [C₈H₈Br₂]˙ + [CH₂N(CH₃)₂]⁺ (m/z 58)

Formation of the Dibromotropylium Ion: Another common pathway for benzyl (B1604629) compounds involves the loss of the dimethylamino radical and rearrangement of the resulting benzyl cation to a stable tropylium (B1234903) cation. This would produce the 3,5-dibromotropylium ion at m/z 249/251/253 .

[C₉H₁₁Br₂N]⁺˙ → [N(CH₃)₂]˙ + [C₇H₅Br₂]⁺ (m/z 249/251/253)

Loss of a Bromine Atom: Fragmentation can also occur through the loss of a bromine atom from the molecular ion, leading to an ion at m/z 212/214 .

The table below summarizes the key expected fragments.

| m/z (Isotopic Cluster) | Proposed Fragment Ion | Fragmentation Pathway |

| 291/293/295 | [C₉H₁₁Br₂N]⁺ | Molecular Ion |

| 249/251/253 | [C₇H₅Br₂]⁺ | Loss of ·N(CH₃)₂ and rearrangement |

| 212/214 | [C₉H₁₁BrN]⁺ | Loss of ·Br from molecular ion |

| 58 | [C₃H₈N]⁺ | α-Cleavage |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as other brominated benzyl compounds and N,N-dimethylbenzylamine derivatives, allows for a reliable prediction of its structural parameters.

Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry is defined by the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (dihedral angles).

Expected Structural Parameters:

C-Br Bonds: The C-Br bond lengths on the aromatic ring are expected to be approximately 1.90 Å.

Aromatic C-C Bonds: The C-C bond lengths within the benzene ring will be intermediate between single and double bonds, averaging around 1.39 Å.

C-N and C-H Bonds: The C-N bond lengths in the dimethylamino group are typically around 1.46 Å nist.gov. The benzylic C-N bond will have a similar length.

Bond Angles: The C-C-C angles within the benzene ring will be close to the ideal 120° for sp² hybridization. The geometry around the sp³-hybridized nitrogen atom is expected to be trigonal pyramidal, with C-N-C bond angles slightly less than the ideal tetrahedral angle of 109.5° due to lone pair repulsion. The C-N-C angle in dimethylamine (B145610) is approximately 112.2° nist.gov.

The following table provides anticipated bond lengths and angles for the compound.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aryl)-Br | ~1.90 Å |

| Bond Length | C(aryl)-C(aryl) | ~1.39 Å |

| Bond Length | C(aryl)-C(benzyl) | ~1.51 Å |

| Bond Length | C(benzyl)-N | ~1.47 Å |

| Bond Length | N-C(methyl) | ~1.46 Å |

| Bond Angle | C-C-C (in ring) | ~120° |

| Bond Angle | C(aryl)-C(benzyl)-N | ~112° |

| Bond Angle | C(benzyl)-N-C(methyl) | ~112° |

| Bond Angle | C(methyl)-N-C(methyl) | ~112° |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For brominated organic compounds, these interactions are crucial for the stability of the crystal lattice.

Halogen Bonding: The bromine atoms can act as electrophilic "halogen bond donors," interacting with nucleophilic atoms (like the nitrogen atom of a neighboring molecule) or π-systems. These C-Br···N or C-Br···π interactions can be significant directional forces in organizing the crystal structure.

C-H···π Interactions: The electron-rich aromatic ring can interact with C-H bonds from the methyl or methylene groups of adjacent molecules, further stabilizing the packing arrangement nih.gov.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment, leading to dipole-dipole interactions that influence the alignment of molecules within the crystal.

Computational and Theoretical Chemistry Studies of 3,5 Dibromo Benzyl Dimethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like (3,5-Dibromo-benzyl)-dimethyl-amine, which has rotatable bonds, this process is crucial. The rotation around the C-C and C-N single bonds can lead to different spatial arrangements called conformers, each with a distinct energy.

Conformational analysis systematically explores these different conformers to identify the most stable ones. sigmaaldrich.comdocbrown.info This is vital as the geometry of a molecule dictates many of its physical and chemical properties. For instance, studies on related benzylamine (B48309) derivatives often reveal multiple stable conformers with small energy differences between them. researchgate.net A conformational search would identify the preferred orientation of the dimethylamino group relative to the dibromobenzyl ring. The study of energetics between different rotamers helps in understanding the stability of various isomers by considering spatial orientation and through-space interactions of substituents. sigmaaldrich.com

Table 1: Illustrative Example of Calculated Geometric Parameters for a Related Benzylamine Derivative. (Note: This is an example based on general knowledge of similar structures, as specific data for this compound is not available in the cited literature.)

| Parameter | Value |

|---|---|

| C-N Bond Length | ~1.47 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C-N Bond Angle | ~112° |

| Dihedral Angle (Br-C-C-N) | Variable (defines conformation) |

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Molecular Orbitals)

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule. st-andrews.ac.uknih.gov A smaller gap generally implies higher reactivity. For brominated aromatic compounds, the presence of bromine atoms can influence the energies of these frontier orbitals.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. This helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other reagents. In this compound, the nitrogen atom is expected to be a nucleophilic center, while the carbon atoms attached to the bromine atoms might be susceptible to certain reactions.

Molecular orbitals themselves can be visualized to understand the bonding and anti-bonding interactions within the molecule. The distribution of HOMO and LUMO across the molecule can indicate the regions most involved in electron transfer processes.

Table 2: Illustrative Example of Calculated Electronic Properties for a Substituted Aromatic Amine. (Note: This is a representative example. Specific values for this compound would require dedicated calculations.)

| Property | Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~2.5 D |

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predictions are valuable for assigning experimental spectra and confirming the structure of the synthesized compound. The chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, calculations would predict distinct signals for the aromatic protons, the benzylic protons, and the methyl protons.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. Comparing the calculated vibrational spectrum with an experimental one can help confirm the molecule's structure and identify its characteristic functional groups. DFT calculations have been shown to be a reliable tool for this purpose in similar molecules. mdpi.com

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. nih.gov This involves identifying the transition state(s) and any intermediates along the reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed.

For this compound, one could study various reactions, such as its synthesis or its subsequent transformations. For example, the reaction of 3,5-dibromobenzyl bromide with dimethylamine (B145610) could be modeled to understand the energetics of the N-alkylation process. Computational studies on the oxidative coupling of benzylamines have provided insights into possible radical pathways. Such studies are crucial for optimizing reaction conditions and predicting potential side products.

Molecular Dynamics Simulations

While quantum mechanics is excellent for studying static properties or single reaction steps, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent effects, and other dynamic processes over time.

For this compound, MD simulations could be used to study its behavior in different solvents. This would provide insights into how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. nih.gov In the context of drug design, MD simulations are often used to study the interaction of a molecule with a biological target, such as a protein. While no specific MD studies on this compound were found, such simulations would be a valuable tool for understanding its interactions in a biological environment.

Investigation of Tautomerism and Isomerism in Related Systems

Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. While keto-enol tautomerism is common, other forms like imine-enamine tautomerism can also occur. For benzylidene aniline-type molecules, enol-imine/keto-amine tautomerism has been studied. The investigation of tautomeric equilibrium is important as different tautomers can have different chemical and physical properties. Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. For this compound itself, significant tautomerism is not expected due to its saturated amine structure. However, in related systems containing, for example, an imine group, tautomerism could be a relevant area of computational investigation.

Isomerism, in a broader sense, includes constitutional isomers and stereoisomers. Computational chemistry can be used to calculate the relative energies of different isomers to predict their relative abundance at equilibrium. For example, one could compare the stability of this compound with its other constitutional isomers, such as (2,4-Dibromo-benzyl)-dimethyl-amine.

Exploration of Chemical and Material Science Applications

Catalytic Applications

The presence of the dimethylamino group is a strong indicator of potential catalytic activity, similar to that observed in its parent compound, BDMA. BDMA is a widely recognized catalyst in several industrial processes. atamanchemicals.comatamanchemicals.com

Benzyldimethylamine (BDMA) is extensively used as a catalyst for the formation of polyurethane foams and as a curing agent or accelerator for epoxy resins. wikipedia.orgactylis.comatamankimya.com In polyurethane production, tertiary amines like BDMA catalyze the reaction between isocyanates and polyols. atamanchemicals.com In epoxy systems, it acts as an accelerator, promoting the polymerization and hardening (curing) of the resin. atamankimya.comatamankimya.com It functions by facilitating the ring-opening of the epoxide, which allows for the creation of a cross-linked polymer network. atamanchemicals.comatamankimya.com

The compound (3,5-Dibromo-benzyl)-dimethyl-amine, as a structural analog, is expected to exhibit similar catalytic behavior. It can function as a tertiary amine catalyst in these transformations. However, the electronic effects of the bromine substituents will modulate its activity. The compound is also noted to act as a sensitizer (B1316253) in the photopolymerization of materials like methacrylates. atamankimya.comatamankimya.com

Table 1: Established Catalytic Roles of the Parent Compound, Benzyldimethylamine (BDMA)

| Application Area | Specific Role | Relevant Industry |

| Polyurethane Foams | Catalyst | Polymer Manufacturing |

| Epoxy Resins | Curing Agent / Accelerator | Adhesives, Coatings, Laminates actylis.comatamankimya.com |

| Photopolymerization | Sensitizer / Co-initiator | Dental Resins, UV-curing atamankimya.comconicet.gov.ar |

| Organic Synthesis | Dehydrohalogenating Catalyst | Chemical Manufacturing |

The two bromine atoms on the benzyl (B1604629) ring of this compound significantly influence its electronic properties and, consequently, its catalytic performance. Bromine is an electron-withdrawing group due to its electronegativity, which pulls electron density away from the aromatic ring. This inductive effect reduces the electron density on the nitrogen atom of the dimethylamino group, thereby decreasing its basicity and nucleophilicity compared to the unsubstituted BDMA.

Studies on the oxidation of various substituted benzyldimethylamines have shown that electron-withdrawing substituents decrease the rate of reaction. researchgate.netresearchgate.net This principle suggests that the catalytic activity of this compound would be lower than that of BDMA in reactions where the amine's basicity is the primary driver of catalysis. This attenuated reactivity could be advantageous in applications requiring more controlled or delayed curing profiles.

Table 2: Predicted Effect of Bromine Substituents on Catalytic Activity

| Substituent | Position | Electronic Effect | Predicted Impact on Reaction Rate |

| Bromine | 3, 5 | Electron-withdrawing | Decrease |

Tertiary amines like BDMA can be converted into quaternary ammonium (B1175870) salts through reaction with alkyl halides, such as methyl iodide. atamanchemicals.comatamankimya.com These resulting salts are effective phase transfer catalysts (PTCs). wikipedia.org PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic) by transporting one reactant across the phase boundary to enable the reaction.

This compound can undergo the same quaternization reaction to form a dibrominated quaternary ammonium salt.

C₆H₃Br₂CH₂N(CH₃)₂ + RX → [C₆H₃Br₂CH₂N(CH₃)₂R]⁺X⁻

The resulting catalyst's efficacy would be influenced by the lipophilicity imparted by the two bromine atoms and the benzyl group, potentially enhancing its solubility and performance in highly nonpolar organic phases.

Precursors in Polymer Chemistry and Advanced Materials

The structure of this compound makes it a candidate for incorporation into polymer structures to impart specific properties.

While this compound itself is not a conventional monomer, it can be chemically modified to become one. For instance, the introduction of a polymerizable group, such as a vinyl or styrenic moiety, onto the aromatic ring would allow it to participate in polymerization reactions. The synthesis of poly(vinyl benzyl amine) from poly(vinyl benzyl chloride) demonstrates the viability of incorporating benzyl amine structures into polymer backbones. researchgate.net A polymer derived from a dibrominated benzylamine (B48309) monomer would possess inherent flame-retardant properties due to the high bromine content, as well as the catalytic or pH-responsive nature of the pendant tertiary amine group.

In its role as a curing agent for epoxy resins, this compound functions as a promoter of crosslinking. atamankimya.com It initiates the anionic polymerization of the epoxy groups or catalyzes the reaction between the epoxy resin and a hardening agent. This leads to the formation of a rigid, three-dimensional thermoset network. The reduced reactivity of the dibrominated compound, compared to BDMA, could allow for a longer pot life and more controlled curing process, which is critical in the manufacturing of large composite parts and advanced materials. atamankimya.com

Development of Functional Polymers with Integrated Bromine and Amine Moieties

The unique molecular architecture of this compound, featuring both reactive bromine atoms and a functional tertiary amine group, positions it as a valuable building block for the synthesis of advanced functional polymers. The presence of these distinct moieties allows for multiple pathways to create polymers with tailored properties.

The bromine atoms on the aromatic ring can be leveraged in various polymerization techniques. For instance, they can act as initiating sites for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edu The C-Br bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates the polymerization of vinyl monomers. Alternatively, the bromine atoms can serve as reactive handles for polycondensation or cross-coupling reactions, such as Suzuki or Heck coupling, to incorporate the dibromobenzyl unit directly into the polymer backbone.

Simultaneously, the dimethylamine (B145610) group imparts significant functionality to the resulting polymer. Amine moieties can enhance polymer solubility in specific solvents, improve adhesion to substrates, and provide sites for post-polymerization modifications. For example, the tertiary amine can be quaternized to introduce permanent positive charges, creating a polyelectrolyte or an ion-exchange material. Such amine-functional polymers are explored for use as reactive hardeners or curing agents in compositions with amine-reactive functionalities like epoxy or isocyanate groups. google.com The integration of both bromine and amine functionalities into a single monomeric unit like this compound offers a direct route to multifunctional polymers, avoiding complex multi-step functionalization processes. cmu.edunih.govacs.org

Coordination Chemistry and Ligand Design

The dimethylamine group in this compound makes it an effective ligand for coordinating with a variety of metal ions. The nitrogen atom possesses a lone pair of electrons, qualifying it as a Lewis base capable of donating electron density to an electron-accepting metal center (a Lewis acid) to form a coordination complex. While it functions as a simple monodentate ligand, its benzyl framework allows for steric and electronic properties to be systematically tuned.

Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes using this compound as a ligand generally follows established procedures in coordination chemistry. A typical synthesis involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general procedure would be:

Dissolving the this compound ligand in a solvent such as methanol (B129727), ethanol, or acetonitrile.

Adding a solution of a metal salt, for example, manganese(II) acetate (B1210297), nickel(II) chloride, or cobalt(II) perchlorate, to the ligand solution. nih.gov

The reaction mixture is often stirred at room temperature or gently heated to facilitate the complexation process.

In some cases, the presence of a non-coordinating base may be used to deprotonate a ligand if it has acidic protons, though this is not required for this compound. nih.gov

The resulting metal complex may precipitate from the solution directly or can be isolated by slow evaporation of the solvent or by the addition of a less-polar co-solvent to induce crystallization.

While specific crystal structures for complexes of this compound were not found in the surveyed literature, the synthesis follows well-known pathways for forming complexes with substituted benzylamine and other N-donor ligands. nih.govnih.gov

Investigation of Coordination Modes and Metal-Ligand Interactions

The electronic properties of the ligand are influenced by the dibrominated benzyl group. The bromine atoms are electron-withdrawing, which slightly reduces the Lewis basicity of the nitrogen atom compared to an unsubstituted benzyl-dimethyl-amine. This electronic effect can influence the strength of the metal-ligand bond.

Key methods used to investigate these interactions include:

Infrared (IR) Spectroscopy: The C-N stretching frequency in the IR spectrum of the ligand will shift upon coordination to a metal. This shift provides evidence of the metal-ligand bond formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons on the methyl groups and the benzyl fragment upon complexation can provide insights into the electronic environment and the ligand's behavior in solution. nih.gov

The table below presents hypothetical, yet plausible, coordination data for a complex with Ni(II), based on typical values for similar N-donor ligands. nih.gov

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Metal Center | Ni(II) | The central metal ion in the complex. |

| Coordination Geometry | Distorted Octahedral | The spatial arrangement of ligands around the metal. |

| M-N Bond Length | ~2.1 Å | The distance between the Nickel and Nitrogen atoms. nih.gov |

| Coordination Mode | Monodentate (σ-donor) | The ligand binds through a single atom (Nitrogen). |

Non-Linear Optical (NLO) Properties

Molecules that exhibit significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including telecommunications and optical computing. nih.gov The NLO response of a molecule is often dictated by its electronic structure, particularly in molecules that possess both electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system. This "D-π-A" or "push-pull" architecture can lead to a large second-order polarizability, or first hyperpolarizability (β). unifr.ch

This compound fits this structural motif.

Electron-Donating Group (Donor): The dimethylamine (-N(CH₃)₂) group acts as a strong electron donor through its nitrogen lone pair.

π-Conjugated System: The benzene (B151609) ring provides the conjugated pathway for electron delocalization.

Electron-Withdrawing Groups (Acceptors): The two bromine atoms (-Br) act as electron-withdrawing groups due to their electronegativity.

This intramolecular charge-transfer character from the amine donor to the bromine-substituted ring system suggests that this compound should possess a notable NLO response. Theoretical calculations, such as those using Density Functional Theory (DFT), are commonly employed to predict the NLO properties of such molecules. nih.govunifr.ch The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity. Studies on similarly substituted aromatic compounds show a strong correlation between the push-pull nature of the substituents and the calculated β value. nih.gov

The table below shows representative NLO data for related benzimidazole (B57391) derivatives featuring donor-acceptor groups, calculated using DFT methods, to provide context for the expected properties of this compound.

| Compound Type | HOMO-LUMO Gap (eV) | Polarizability (α, au) | Hyperpolarizability (β, esu) |

|---|---|---|---|

| Substituted Benzimidazole (1a) | 4.69 | 227 | 2.00 x 10-30 |

| Substituted Benzimidazole (1d) | 4.26 | 247 | 5.66 x 10-30 |

| Substituted Benzimidazole (1e) | 4.70 | 224 | 2.10 x 10-30 |

The relatively small HOMO-LUMO gap and significant hyperpolarizability values in these related systems indicate that this compound is a promising candidate for NLO material applications. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral amines remains a cornerstone of pharmaceutical and fine chemical manufacturing, as enantiomeric purity is often critical for biological activity. nih.gov While (3,5-Dibromo-benzyl)-dimethyl-amine is achiral, the development of stereoselective pathways to access its chiral derivatives is a significant and unexplored research area.

Future research could focus on introducing a stereocenter alpha to the nitrogen atom. This could be achieved through asymmetric hydrogenation of a suitable precursor imine, a powerful method for preparing α-chiral amines. nih.gov Another avenue involves the asymmetric functionalization of the benzylic position. For instance, developing catalytic methods for the enantioselective C-H activation and subsequent functionalization of the methylene (B1212753) bridge would be a novel and highly valuable transformation.

Furthermore, enzymatic approaches, such as the use of ω-transaminases, could be explored for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov Although this would require a ketone precursor to this compound, it represents a green and highly selective potential route. The development of chiral auxiliaries, such as (+)-camphor, has also been shown to be effective in the enantioselective synthesis of (R)-α-substituted benzylamines and could be adapted for this system. sioc-journal.cn

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Strategy | Precursor Type | Key Catalyst/Reagent | Potential Chiral Product |

| Asymmetric Hydrogenation | Prochiral Imine | Chiral Transition Metal Catalyst (e.g., Ir, Rh) nih.gov | α-Substituted this compound |

| Asymmetric C-H Functionalization | This compound | Chiral Palladium or Rhodium Catalyst | α-Functionalized Chiral Benzylamine (B48309) |

| Enzymatic Transamination | 3,5-Dibromobenzoyl Derivative | ω-Transaminase nih.gov | Chiral α-Methyl-(3,5-dibromo-benzyl)-amine |

| Chiral Auxiliary Method | Imine of (3,5-Dibromo-benzyl)-amine | Chiral Auxiliary (e.g., (+)-camphor) sioc-journal.cn | α-Substituted Chiral Benzylamine |

Investigation of Heterogeneous Catalysis with this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a major goal in green chemistry, simplifying catalyst separation and recycling. The this compound scaffold is an excellent candidate for developing novel heterogeneous catalysts.

The two bromine atoms provide ideal handles for immobilization onto various supports, such as polymers, silica (B1680970), or magnetic nanoparticles, through cross-coupling reactions. The benzylamine moiety itself, or a derivative, could then act as a ligand for catalytically active metal centers. For example, derivatives could be used to create supported N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands.

Future work should explore the synthesis of such supported catalysts and evaluate their performance in a range of organic transformations. For instance, supported palladium catalysts derived from this scaffold could be tested in Suzuki-Miyaura or Heck cross-coupling reactions. The electronic effects of the dibromo-substitution on the catalytic activity and stability would be a key area of investigation. There is significant precedent for using benzylamine derivatives in creating heterogeneous catalysts for reactions like the synthesis of benzimidazoles. doi.org

Advanced Material Design Incorporating the Dibrominated Benzyl (B1604629) Amine Scaffold

The unique electronic and structural features of this compound make it an attractive building block for advanced materials.

Metal-Organic Frameworks (MOFs): The dibrominated scaffold can be functionalized to create dicarboxylic acid linkers for the synthesis of novel MOFs. acs.orgresearchgate.net These linkers would introduce both the amine functionality and the halogen atoms into the MOF structure. This could lead to materials with tailored properties for gas storage and separation, where the amine groups can enhance CO2 affinity, and the bromine atoms can influence pore size and electronic properties. osti.govrsc.org The benzylamine group within the MOF could also serve as a site for post-synthetic modification, allowing for the introduction of a wide range of other functional groups. acs.org

Polymers: this compound can be used as a monomer or a functionalizing agent in polymer chemistry. The bromine atoms allow for its incorporation into polymer chains via polycondensation or cross-coupling polymerization reactions. The resulting polymers could have interesting properties, such as flame retardancy (due to the high bromine content) and unique thermal or optical characteristics. The tertiary amine group can also be quaternized to create cationic polymers or poly(ionic liquid)s with applications as electrolytes, dispersants, or antimicrobial materials. wikipedia.org

Deeper Theoretical Understanding of Reactivity and Electronic Properties

While experimental work is crucial, a deeper theoretical understanding of the reactivity and electronic properties of this compound will be invaluable for guiding future research. Computational chemistry, particularly Density Functional Theory (DFT), can provide significant insights.

Future theoretical studies should focus on:

Electronic Structure: Calculating the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges to understand the molecule's reactivity. researchgate.net The electron-withdrawing nature of the bromine atoms and the electron-donating character of the dimethylamino group create a unique electronic profile that warrants detailed investigation.

Reaction Mechanisms: Modeling the transition states and reaction pathways for potential transformations, such as lithiation, cross-coupling reactions, or catalytic cycles involving derivatives of the compound. researchgate.net

Conformational Analysis: Investigating the rotational barriers and preferred conformations of the molecule, which can influence its interaction with other molecules and its suitability as a ligand or material building block.

Table 2: Calculated Electronic Properties of Substituted Benzenes (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzene (B151609) | -6.24 | 1.14 | 7.38 | 0.00 |

| Bromobenzene | -6.31 | 0.76 | 7.07 | 1.71 |

| N,N-Dimethylaniline | -4.95 | 1.45 | 6.40 | 1.55 |

| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Note: The values for the title compound are yet to be determined through future computational studies. The table illustrates the expected influence of substituents.

Exploration of Novel Reaction Pathways and Transformations

The this compound molecule is primed for the exploration of novel reaction pathways, leveraging its distinct functional groups.

Directed Ortho-Metalation (DoM): The dimethylaminomethyl group is a known directed metalation group. wikipedia.org Future research should investigate the regioselectivity of lithiation. While the bromine atoms are in the meta positions relative to the benzyl group, their electronic influence could affect the kinetics and thermodynamics of proton abstraction from the aromatic ring, potentially leading to novel substitution patterns.

Palladium-Catalyzed Cross-Coupling: The two bromine atoms are excellent leaving groups for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic study of sequential and dual cross-coupling reactions would allow for the synthesis of a diverse library of complex molecules from this simple starting material.

Transformations of the Amine: The tertiary amine can undergo a variety of transformations. For example, oxidation could lead to the corresponding N-oxide, a useful synthetic intermediate. Furthermore, exploring deaminative functionalization reactions, inspired by recent advances in catalysis, could open pathways to convert the aminomethyl group into other functionalities like alcohols or alkyl groups, adding another layer of synthetic versatility. researchgate.net

The exploration of these avenues will undoubtedly unlock the full potential of this compound, transforming it from a simple halogenated amine into a valuable platform for innovation in synthesis, catalysis, and materials science.

Q & A

Q. What role does this compound serve in medicinal chemistry studies?

- Methodological Answer : The compound is a precursor for bioactive molecules:

- Enzyme Inhibitors : The bromine atoms enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .

- Probe Synthesis : Fluorescent tagging via benzylic amine conjugation enables cellular uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.